

O-tert-Butylhydroxylamine hydrochloride CAS number 39684-28-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: O-tert-Butylhydroxylamine hydrochloride

Cat. No.: B115127

[Get Quote](#)

An In-Depth Technical Guide to **O-tert-Butylhydroxylamine Hydrochloride** (CAS: 39684-28-1)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of **O-tert-Butylhydroxylamine hydrochloride**. It moves beyond a simple recitation of facts to provide field-proven insights into why this reagent is selected and how to use it effectively, ensuring both scientific integrity and practical success.

Introduction: The Strategic Value of Steric Hindrance

O-tert-Butylhydroxylamine hydrochloride ($C_4H_{12}ClNO$) is a versatile and valuable reagent in modern organic synthesis.^{[1][2]} While numerous hydroxylamine derivatives exist for reacting with carbonyls, the defining feature of this compound is its bulky tert-butyl group. This steric hindrance is not a limitation but a strategic tool. It modulates reactivity, enhances the stability of resulting products, and allows for selective transformations in complex molecular environments.^[3] This guide will elucidate the fundamental properties, core applications, and detailed protocols associated with this unique building block, providing the causal insights necessary for its intelligent application in research and development.

Core Structural Information

Below is the chemical structure of **O-tert-Butylhydroxylamine hydrochloride**.

Caption: Structure of **O-tert-Butylhydroxylamine hydrochloride**.

Physicochemical and Safety Profile

Understanding the fundamental properties and handling requirements of a reagent is critical for successful and safe experimentation. **O-tert-Butylhydroxylamine hydrochloride** is a white to light-pink crystalline solid that is soluble in water.^{[1][2]} Its key properties and safety classifications are summarized below.

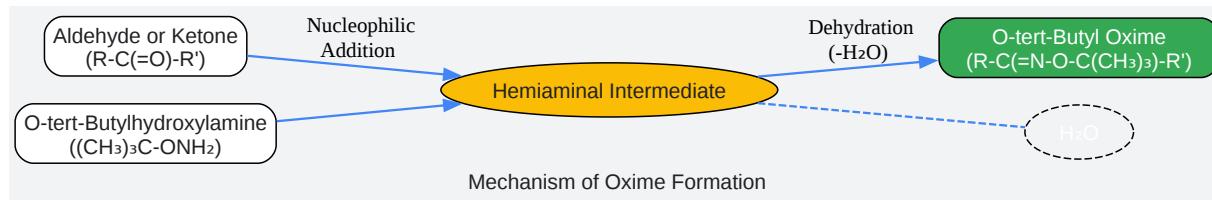
Data Presentation: Properties Table

Property	Value	Source(s)
CAS Number	39684-28-1	[1][2][4][5]
Molecular Formula	C ₄ H ₁₂ ClNO	[1][4][5]
Molecular Weight	125.60 g/mol	[2][4][5]
Appearance	White to off-white/light pink crystalline solid	[1][2]
Melting Point	~155-165 °C (decomposes)	[2][6][7]
Solubility	Soluble in water (0.5 g/10 mL)	[1][7]
Purity	≥98-99% (Typical)	[2][5][8]
GHS Hazard	H228: Flammable solid	[4][7]
Synonyms	tert-Butoxyamine hydrochloride, 2-Aminooxy-2-methylpropane hydrochloride	[2][5][9]

Safety and Handling

As a flammable solid, **O-tert-Butylhydroxylamine hydrochloride** must be handled with appropriate precautions.^{[4][10]} It is also an irritant to the skin, eyes, and respiratory system.^{[1][10][11]}

Core Safety Protocols:


- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
- Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][12] For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]
- Handling: Avoid breathing dust.[10] Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge.[10] Avoid contact with strong oxidizing agents.[12][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 2-8 °C.[2] The material is hygroscopic.[11][12]

Mechanism of Action and Key Applications

The primary utility of **O-tert-Butylhydroxylamine hydrochloride** stems from its nucleophilic amnooxy group, which readily reacts with electrophilic carbonyl carbons of aldehydes and ketones to form stable O-tert-butyl oximes.[2][14]

The Oxime Formation Reaction

This reaction is a cornerstone of bioconjugation and synthetic chemistry, often referred to as "oxime ligation." [3][15] The process is a two-step addition-elimination reaction. The rate of this reaction can be tuned by pH; mild acidic conditions typically accelerate the dehydration step. [15]

[Click to download full resolution via product page](#)

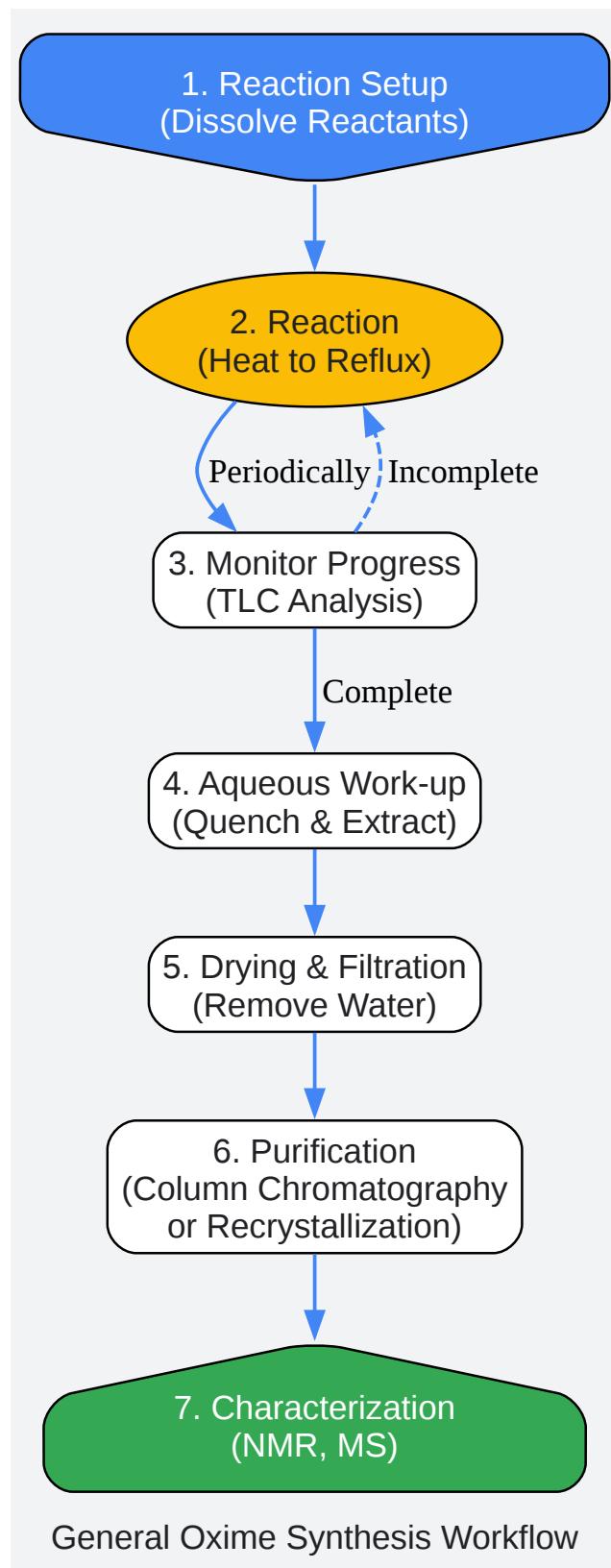
Caption: Generalized mechanism for O-tert-butyl oxime formation.

Causality: Why Choose the tert-Butyl Group?

- Enhanced Stability: The bulky tert-butyl group provides significant steric protection to the C=N-O linkage of the resulting oxime, increasing its stability against hydrolysis compared to oximes derived from less hindered hydroxylamines like O-methylhydroxylamine. This is critical in drug development for creating stable conjugates.
- Modulated Reactivity: While highly reactive hydroxylamines can be useful, the sterically hindered nature of O-tert-butylhydroxylamine leads to slower, more controlled reactions.^[3] This can be advantageous when dealing with multifunctional molecules where selectivity is paramount.
- Radical Scavenging: In some synthetic contexts, it can act as a radical scavenger, preventing unwanted side reactions and stabilizing reactive intermediates, thereby improving reaction yields and purity.^[1]

Key Application Areas:

- Pharmaceutical Development: It is a crucial reactant for synthesizing a wide array of biologically active molecules, including matrix metalloproteinase (MMP) inhibitors, imidazolidinedione-based antimalarial treatments, and P2Y6 receptor agonists.^{[1][6][16]}
- Peptide Synthesis: The reagent is used to prepare N-tert-butoxyamino acids, which are essential substrates for the unambiguous synthesis of N-hydroxy peptides, a class of molecules with therapeutic potential.^{[5][6][16]}
- Analytical Chemistry: Its ability to reliably form derivatives with aldehydes and ketones makes it useful in analytical methods for the detection and quantification of these carbonyl compounds.^[2]
- Polymer Chemistry: It can act as a stabilizer and modifier in polymer formulations, enhancing the properties of materials used in coatings and adhesives.^[2]


Experimental Protocol: Synthesis of an O-tert-Butyl Oxime

This section provides a detailed, self-validating protocol for a typical oxime formation reaction. The causality for each step is explained to empower the researcher to adapt the protocol as needed.

Objective: To convert a generic ketone (e.g., acetophenone) to its corresponding O-tert-butyl oxime.

Materials:

- Ketone (e.g., Acetophenone)
- **O-tert-Butylhydroxylamine hydrochloride** (CAS 39684-28-1)
- Sodium Bicarbonate (NaHCO_3) or Pyridine
- Ethanol (EtOH), Anhydrous
- Ethyl Acetate (EtOAc)
- Saturated aqueous Sodium Chloride (brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, condenser, TLC plates

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for oxime synthesis.

Step-by-Step Methodology

- Reaction Setup (Self-Validation: Clear Solution):
 - To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq).
 - Add **O-tert-Butylhydroxylamine hydrochloride** (1.1 eq). A slight excess ensures complete consumption of the starting ketone.
 - Add a mild base such as sodium bicarbonate (1.5 eq) or pyridine (2.0 eq). Causality: The hydrochloride salt must be neutralized to free the nucleophilic hydroxylamine. Pyridine can also act as a catalyst.
 - Add anhydrous ethanol (approx. 0.2 M concentration relative to the ketone). Causality: Ethanol is a common protic solvent that effectively dissolves both reactants.
 - The mixture should be a stirrable slurry. A clear solution indicates all salts have dissolved.
- Reaction Execution (Self-Validation: Reflux Ring):
 - Attach a reflux condenser to the flask.
 - Heat the mixture to reflux (for ethanol, this is ~78 °C) using a heating mantle.
 - Maintain a gentle reflux for 2-12 hours. The exact time will depend on the reactivity of the ketone. A stable reflux ring visible in the condenser confirms the correct temperature.
- Monitoring (Self-Validation: Spot Disappearance):
 - Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
 - Spot the starting ketone and the reaction mixture side-by-side. The reaction is complete when the starting ketone spot has been completely consumed. The product oxime should appear as a new, typically higher-R_f spot.
- Aqueous Work-up (Self-Validation: Clear Layers):

- Once the reaction is complete, allow the flask to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- To the resulting residue, add ethyl acetate and water. Shake vigorously in a separatory funnel.
- Allow the layers to separate. The organic layer contains the product. If emulsions form, add a small amount of brine. Clear separation of the organic and aqueous layers is the goal.
- Wash the organic layer sequentially with water and then brine. Causality: This removes residual salts and water-soluble impurities.
- Drying and Filtration (Self-Validation: Free-Flowing Solid):
 - Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Stir for 10-15 minutes. The drying agent should be free-flowing, not clumped, indicating sufficient drying.
 - Filter the mixture to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.
- Purification and Characterization:
 - The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
 - Characterize the final, pure oxime product using standard analytical techniques (^1H NMR, ^{13}C NMR, Mass Spectrometry) to confirm its structure and purity.

Conclusion

O-tert-Butylhydroxylamine hydrochloride is more than a standard reagent; it is a specialized tool for introducing a sterically shielded and stable aminoxy functionality. Its deliberate use in forming robust oxime linkages is critical in fields ranging from medicinal chemistry to materials science. By understanding the causal relationship between its structure—specifically the tert-

butyl group—and its chemical behavior, researchers can harness its full potential to build complex molecules with precision and control.

References

- O-tert-Butylhydroxylamine HCl: Your Key to Efficient Organic Synthesis. (n.d.). Dakota Bioprocessing.
- **o-tert-butylhydroxylamine hydrochloride** suppliers USA. (n.d.). American Custom Chemicals Corporation.
- **O-tert-butylhydroxylamine hydrochloride**. (n.d.). PubChem.
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. *Synthesis*, 2006(10), 1635-1638. DOI: 10.1055/s-2006-926440.
- Cant, A. A., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. *Organic Letters*, 14(24), 6298–6301.
- El-Ghassy, A., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. *Polymer Chemistry*, 7(21), 3613-3628.
- O-(tert-Butyl)hydroxylamine Hydrochloride 98.0+%, TCI America™. (n.d.). Fisher Scientific.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. O-tert-butylhydroxylamine hydrochloride | C4H12CINO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. O-tert.-Butylhydroxylamin -hydrochlorid ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. O-tert-Butylhydroxylamine = 99.0 AT 39684-28-1 [sigmaaldrich.com]

- 8. 39684-28-1 Cas No. | O-(tert-Butyl)hydroxylamine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 9. O-tert-butylhydroxylamine | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. O-TERT-BUTYLHYDROXYLAMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 14. nbinfo.com [nbinfo.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Buy O-tert-Butylhydroxylamine hydrochloride | 39684-28-1 [smolecule.com]
- To cite this document: BenchChem. [O-tert-Butylhydroxylamine hydrochloride CAS number 39684-28-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115127#o-tert-butylhydroxylamine-hydrochloride-cas-number-39684-28-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com